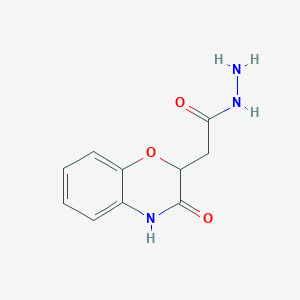

2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

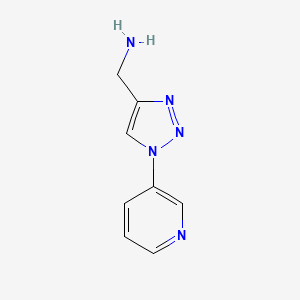

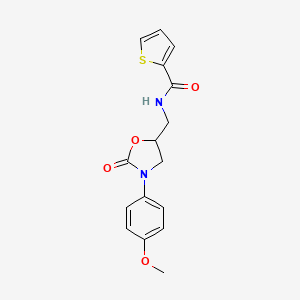

“2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetohydrazide” is a chemical compound with the molecular formula C10H11N3O3 . It is known to act in defense of young plant parts against pests via the production of hydroxamic acids from hydroxamic acid glucosides .

Synthesis Analysis

The synthesis of this compound involves a regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate, which subsequently undergoes an intermolecular amidation reaction to furnish the desired 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines .Molecular Structure Analysis

The molecular structure of this compound is characterized by a 1,4-benzoxazin-2-yl group attached to an acetohydrazide group . The structure was solved using various analytical techniques .Chemical Reactions Analysis

The chemical reactions involving this compound are mainly associated with its synthesis. The use of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) is critical for achieving a regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate .Physical And Chemical Properties Analysis

This compound has a molecular weight of 221.22 and is typically stored at room temperature . It is a powder in its physical form .科学的研究の応用

Antimicrobial Activity

Benzoxazin derivatives have been recognized for their antimicrobial properties. The compound can be utilized in the development of new antimicrobial agents that target resistant strains of bacteria and fungi. Its structure allows for the synthesis of analogs that can be tested against a variety of microbial species to determine efficacy and potency .

Anti-inflammatory Agents

The benzoxazin moiety is a crucial part of several anti-inflammatory drugs. Research indicates that derivatives of 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetohydrazide can be potent inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which play a significant role in the inflammatory process. This suggests potential applications in treating conditions like arthritis and other inflammatory disorders .

Anticancer Research

Compounds with the benzoxazin skeleton have shown promise in anticancer studies. They can be designed to interfere with specific pathways that are overactive in cancer cells, such as cell division or angiogenesis. This compound’s derivatives could be synthesized and screened for their ability to inhibit the growth of cancer cells .

Herbicidal Activity

The benzoxazin class of compounds has been used in the development of herbicides. The specific structure of 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetohydrazide makes it a candidate for creating new herbicides that act through the inhibition of protoporphyrinogen oxidase, an enzyme crucial for plant growth .

Neuroprotective Effects

Research into neurodegenerative diseases has explored the use of benzoxazin derivatives as neuroprotective agents. These compounds may offer protection against oxidative stress and neuronal damage, which are common features in diseases like Alzheimer’s and Parkinson’s .

特性

IUPAC Name |

2-(3-oxo-4H-1,4-benzoxazin-2-yl)acetohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3/c11-13-9(14)5-8-10(15)12-6-3-1-2-4-7(6)16-8/h1-4,8H,5,11H2,(H,12,15)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCTQFLQRWFRVNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C(O2)CC(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetohydrazide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2989427.png)

![3-Methyl-2-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2989428.png)

![2-methyl-3-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2989442.png)

![Potassium 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2989445.png)